Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Overview
Description
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is a chemical compound with the molecular formula C24H42N4O8. It is known for its unique spirocyclic structure, which consists of a spiro[3.4]octane core with diaza (nitrogen-containing) functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent. .
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate
- Tert-butyl 2,8-diazaspiro[3.4]octane-8-carboxylate hemioxalate
- Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate stands out due to its specific spirocyclic structure and the presence of diaza functionalities. These features confer unique chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDNPUMDBPYQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCC2(C1)CCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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